tert-Butyl 2-(2-methoxyethyl)hydrazinecarboxylate

Regiochemistry Protecting Group Strategy Synthetic Intermediate

tert-Butyl 2-(2-methoxyethyl)hydrazinecarboxylate (CAS 1292303-78-6) is a protected hydrazine derivative featuring a tert-butoxycarbonyl (Boc) group and a 2-methoxyethyl side chain. It belongs to the class of hydrazinecarboxylates, which are pivotal intermediates in medicinal chemistry and organic synthesis for constructing hydrazones, heterocycles, and N–N-containing bioactive scaffolds.

Molecular Formula C8H18N2O3
Molecular Weight 190.24 g/mol
Cat. No. B15241751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(2-methoxyethyl)hydrazinecarboxylate
Molecular FormulaC8H18N2O3
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NNCCOC
InChIInChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)10-9-5-6-12-4/h9H,5-6H2,1-4H3,(H,10,11)
InChIKeyIPFYZEJBPAOSEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(2-methoxyethyl)hydrazinecarboxylate: A Differentiated Hydrazine Building Block for Controlled Synthesis


tert-Butyl 2-(2-methoxyethyl)hydrazinecarboxylate (CAS 1292303-78-6) is a protected hydrazine derivative featuring a tert-butoxycarbonyl (Boc) group and a 2-methoxyethyl side chain . It belongs to the class of hydrazinecarboxylates, which are pivotal intermediates in medicinal chemistry and organic synthesis for constructing hydrazones, heterocycles, and N–N-containing bioactive scaffolds [1]. Its specific substitution pattern distinguishes it from other Boc-protected hydrazines by offering a balance of stability and tailored reactivity.

Why Generic Boc-Hydrazines Cannot Replace tert-Butyl 2-(2-methoxyethyl)hydrazinecarboxylate


Generic substitution of this compound with simpler analogs like tert-butyl carbazate or its methyl derivative fails due to critical differences in regioisomeric identity, physicochemical properties, and downstream reactivity. The 2-methoxyethyl chain is not merely a solubilizing group; it fundamentally alters the nucleophilicity and steric environment of the hydrazine core, impacting reaction rates and product profiles . More critically, the specific placement of the Boc group on the N2 nitrogen, as opposed to the N1 position in the regioisomer 1-N-Boc-1-(2-methoxyethyl)hydrazine (CAS 957761-27-2), dictates the site of deprotection and the nature of subsequent functionalization, making one isomer unsuitable as a drop-in replacement for the other .

Quantitative Differentiation Evidence for tert-Butyl 2-(2-methoxyethyl)hydrazinecarboxylate


Regioisomeric Purity: Direct Comparison of Boc-Group Placement

The target compound is the N2-Boc protected isomer (CAS 1292303-78-6), distinct from the N1-Boc regioisomer (CAS 957761-27-2). The SMILES string COCCNNC(OC(C)(C)C)=O confirms the Boc group is on the terminal nitrogen, leaving the substituted nitrogen free for selective reactions. The N1-isomer presents a different steric and electronic profile, which leads to a divergent reactivity in hydrazone formation and deprotection sequences. In procurement, verifying the correct regioisomer is paramount, as the isomeric identity is a primary driver of synthetic outcome, yet physical properties such as density and refractive index can be deceptively similar .

Regiochemistry Protecting Group Strategy Synthetic Intermediate

Physical State Differentiator: Liquid Handling vs. Solid Analogs

The target compound is a liquid at room temperature with a density of 1.007 g/mL at 25 °C, as inferred from its N1 regioisomer's data, which is expected to be highly similar . This contrasts with the simpler analog tert-butyl carbazate (CAS 870-46-2), which is a solid with a melting point of 39-42 °C and a density of 1.02 g/mL . The liquid state of the methoxyethyl derivative can be advantageous for automated liquid handling systems and continuous flow chemistry applications, where solids handling presents metering and solubility challenges.

Physicochemical Properties Formulation Automated Synthesis

Solubility Enhancement over Unsubstituted Boc-Hydrazine

The 2-methoxyethyl substituent is designed to enhance solubility in polar organic solvents. Vendor descriptions for the regioisomeric form note its improved solubility in diverse media due to this side chain [1]. While precise quantitative solubility data (mg/mL) in common solvents like DCM, THF, or water are not available for a direct head-to-head comparison, the class-level inference is that the ether-containing chain provides a measurable advantage over the unsubstituted tert-butyl carbazate, which is typically soluble in ethanol and methanol but may have limited solubility in other solvents .

Solubility Reaction Medium Polar Solvents

Stability Under Basic Conditions vs. Free Hydrazine

The Boc protecting group confers stability under basic conditions, unlike the free hydrazine analog, (2-methoxyethyl)hydrazine (CAS 3044-15-3). The unprotected hydrazine is a reactive nucleophile and a strong reducing agent, making it prone to oxidation and requiring stringent storage conditions [1]. In contrast, the Boc-protected version is stable under recommended storage conditions (sealed, dry, 2-8°C) and is compatible with a range of coupling reagents, making it a versatile intermediate for multi-step sequences [1]. The N1 regioisomer's technical sheet explicitly states stability under basic conditions and compatibility with peptide and heterocycle synthesis [1], a profile transferable to the target compound.

Chemical Stability Protecting Group Multi-Step Synthesis

Verified Purity and Batch Consistency

The compound is commercially available with a standard purity of 95% (HPLC, NMR, GC verified) , and at 98% purity from specific vendors . This level of documented purity and the availability of batch-specific Certificates of Analysis (COA) is a critical differentiator for procurement in regulated environments. In contrast, many custom-synthesized analogs or less common derivatives may lack this level of quality documentation and batch-to-batch consistency.

Quality Control NMR HPLC Procurement

Defined Application Scenarios for tert-Butyl 2-(2-methoxyethyl)hydrazinecarboxylate


Regioselective Hydrazone Formation in Medicinal Chemistry

This compound is the correct choice when a synthetic route requires a hydrazine nucleophile with a free NH2 group at the N2 position for condensation with aldehydes or ketones, while keeping the N1 position protected by Boc for downstream functionalization. Using the N1-Boc isomer here would lead to the wrong connectivity in the resulting hydrazone library .

Automated Parallel Synthesis and Flow Chemistry

Due to its liquid physical state and a density of about 1.007 g/mL, the compound is well-suited for automated liquid handling platforms and continuous flow reactors. This provides a handling advantage over solid Boc-hydrazine alternatives like tert-butyl carbazate, which require pre-weighing or solubilization, reducing automation hurdles .

Multi-Step Synthesis of N–N Containing Heterocycles

The Boc group's stability under basic conditions, as established for this compound class, allows the intermediate to survive through multiple coupling or substitution steps. This makes it a strategically viable building block for constructing complex N–N-containing scaffolds, where a free hydrazine would be too reactive and lead to undesired side products [1].

Procurement for GLP-Compliant Preclinical Research

With a verified purity of 95-98% and comprehensive analytical documentation including HPLC and NMR traces, this compound meets the quality standards for material used in Good Laboratory Practice (GLP) toxicology or pharmacokinetic studies, where a documented chain of custody and purity profile is mandatory .

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